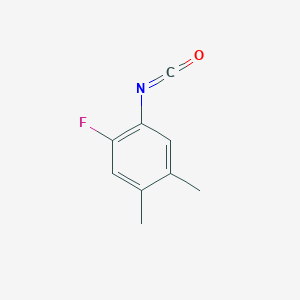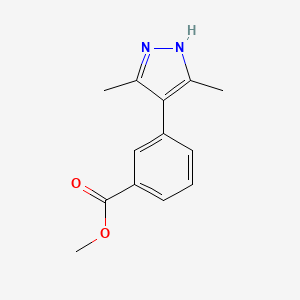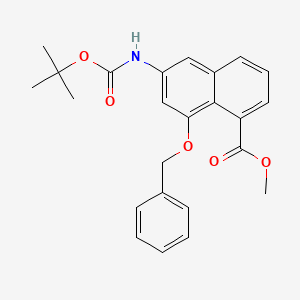
Ethyl 5-(4-Bromo-2-methoxyphenyl)isoxazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-(4-Bromo-2-methoxyphenyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C12H10BrNO3. It is a member of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an isoxazole ring through a carboxylate ester linkage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-Bromo-2-methoxyphenyl)isoxazole-3-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction of an alkyne with a nitrile oxide to form the isoxazole ring. The reaction conditions often involve the use of a copper(I) or ruthenium(II) catalyst to facilitate the (3+2) cycloaddition reaction . The presence of a bromine atom and a methoxy group on the phenyl ring can be introduced through electrophilic aromatic substitution reactions prior to the cycloaddition step.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to reduce reaction times and improve yields. This method can be particularly useful for large-scale production, as it offers a more efficient and eco-friendly approach compared to traditional heating methods .
化学反应分析
Types of Reactions
Ethyl 5-(4-Bromo-2-methoxyphenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of 5-(4-Bromo-2-hydroxyphenyl)isoxazole-3-carboxylate.
Reduction: Formation of Ethyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate.
Substitution: Formation of Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate or Ethyl 5-(4-thiolphenyl)isoxazole-3-carboxylate.
科学研究应用
Ethyl 5-(4-Bromo-2-methoxyphenyl)isoxazole-3-carboxylate has a wide range of applications in scientific research:
Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Ethyl 5-(4-Bromo-2-methoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The presence of the bromine atom and methoxy group can enhance the compound’s binding affinity and selectivity towards its targets .
相似化合物的比较
Ethyl 5-(4-Bromo-2-methoxyphenyl)isoxazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(4-Bromophenyl)isoxazole-3-carboxylate: Lacks the methoxy group, which may result in different biological activities and properties.
Methyl 5-(4-Bromophenyl)isoxazole-4-carboxylate: Has a methyl ester instead of an ethyl ester, which can affect its solubility and reactivity.
Ethyl 5-(4-Chlorophenyl)isoxazole-3-carboxylate: Contains a chlorine atom instead of a bromine atom, leading to variations in its chemical and biological properties.
属性
分子式 |
C13H12BrNO4 |
|---|---|
分子量 |
326.14 g/mol |
IUPAC 名称 |
ethyl 5-(4-bromo-2-methoxyphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C13H12BrNO4/c1-3-18-13(16)10-7-12(19-15-10)9-5-4-8(14)6-11(9)17-2/h4-7H,3H2,1-2H3 |
InChI 键 |
LOCSDWUKEMMVIG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



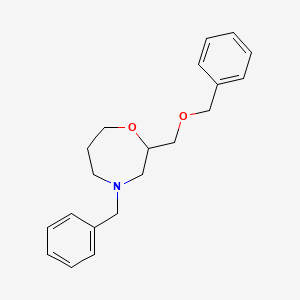
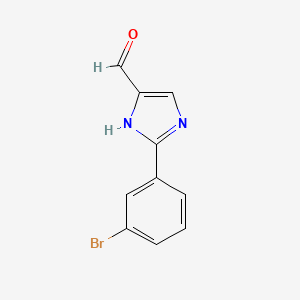
![4-Chloro-6-methyl-1h-imidazo[4,5-c]pyridine](/img/structure/B13697715.png)

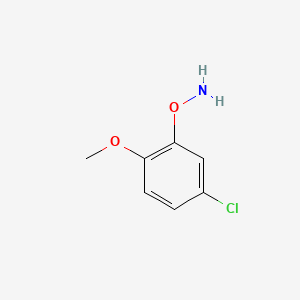
![1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine](/img/structure/B13697721.png)
![O-[(5-Bromo-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13697728.png)
![cis-4-[[Methyl(2,2,2-trifluoroethyl)amino]methyl]cyclohexanamine](/img/structure/B13697733.png)
